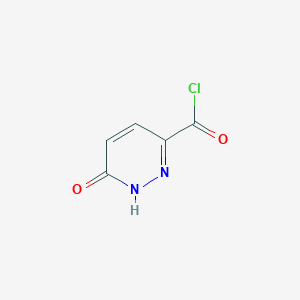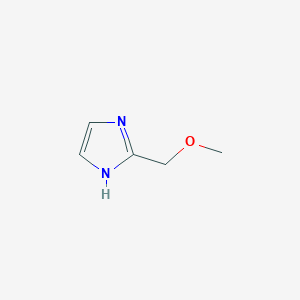
2-Metoxi-metil-1H-imidazol
Descripción general
Descripción
“2-Methoxymethyl-1H-imidazole” is an organic compound that is structurally related to imidazole . It is a white or colorless solid that is highly soluble in polar organic solvents and water .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The crystal structure of the title compound, C4H6N2, has been determined using X-ray diffraction at 100 K . The crystal of 2-methylimidazole is in the orthorhombic crystal system with space group P 2 1 2 1 2 .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical and Chemical Properties Analysis
“2-Methoxymethyl-1H-imidazole” is a white or colorless solid that is highly soluble in polar organic solvents and water . It is a precursor to a range of drugs and is a ligand in coordination chemistry .Aplicaciones Científicas De Investigación
Medicina
Los derivados del imidazol, incluyendo el 2-Metoxi-metil-1H-imidazol, han encontrado extensas aplicaciones en el campo de la medicina . Juegan un papel fundamental en la síntesis de moléculas biológicamente activas , como fármacos anticancerígenos, antienvejecimiento, anticoagulantes, antiinflamatorios, antimicrobianos, antituberculosos, antidiabéticos, antimaláricos, antivirales e inhibidores enzimáticos .
Química Sintética
Los derivados del imidazol también se utilizan ampliamente en la química sintética . Son componentes clave de moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas . Se ha puesto énfasis en los enlaces construidos durante la formación del imidazol .
Aplicaciones Industriales
En el sector industrial, los derivados del imidazol se utilizan como reguladores selectivos del crecimiento vegetal, fungicidas, herbicidas y agentes terapéuticos .
Química Verde
La química verde y la catálisis organometálica han ampliado la aplicación de los imidazoles como líquidos iónicos y carbenos N-heterocíclicos (NHCs) . Esto ha hecho que los derivados del imidazol sean más populares debido a la demanda de métodos respetuosos con el medio ambiente en la síntesis química orgánica .
Colorantes para Células Solares y Otras Aplicaciones Ópticas
Los imidazoles se están implementando en la investigación emergente sobre colorantes para células solares y otras aplicaciones ópticas . Los métodos expeditos para la síntesis de imidazoles son altamente actuales y necesarios .
Materiales Funcionales
Los imidazoles también se utilizan en el desarrollo de materiales funcionales . La síntesis regiocontrolada de imidazoles sustituidos es de importancia estratégica debido a la preponderancia de aplicaciones a las que se está implementando este importante heterociclo .
Catálisis
Los imidazoles han encontrado aplicaciones en el campo de la catálisis . Los enlaces formados en la reacción se destacan al estar coloreados en rojo en toda la revisión y se utiliza la numeración estándar de los imidazoles en la descripción de las desconexiones .
Síntesis Química
El this compound se utiliza en la síntesis química . El equipo de científicos de MilliporeSigma, que ofrece este compuesto, tiene experiencia en todas las áreas de investigación, incluidas Ciencias de la Vida, Ciencia de Materiales, Síntesis Química, Cromatografía, Analítica y muchas otras .
Mecanismo De Acción
Target of Action
2-Methoxymethyl-1H-imidazole is a derivative of imidazole, a heterocyclic compound . Imidazoles are key components in functional molecules and are utilized in a diverse range of applications . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, influencing their function .
Biochemical Pathways
Imidazole and its derivatives are known to play a role in a variety of biochemical processes .
Result of Action
Imidazole derivatives are known to have various biological effects depending on their specific structures and targets .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .
Safety and Hazards
Direcciones Futuras
Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Análisis Bioquímico
Biochemical Properties
2-Methoxymethyl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific context . Additionally, 2-Methoxymethyl-1H-imidazole can bind to certain proteins, altering their function and stability .
Cellular Effects
2-Methoxymethyl-1H-imidazole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, 2-Methoxymethyl-1H-imidazole impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of 2-Methoxymethyl-1H-imidazole involves several key interactions at the molecular level. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . Additionally, 2-Methoxymethyl-1H-imidazole can interact with DNA and RNA, leading to changes in gene expression . These interactions can result in alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxymethyl-1H-imidazole can change over time. The compound is relatively stable under normal conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 2-Methoxymethyl-1H-imidazole can lead to changes in cellular function, including alterations in cell growth and differentiation . These effects are often dose-dependent and can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Methoxymethyl-1H-imidazole vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can be toxic and lead to adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound exhibits a sharp increase in toxicity beyond a certain dosage level.
Metabolic Pathways
2-Methoxymethyl-1H-imidazole is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites . The compound can also influence the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, 2-Methoxymethyl-1H-imidazole is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . The compound can accumulate in certain tissues, depending on its affinity for specific binding sites . This distribution can affect its overall activity and function within the body.
Subcellular Localization
The subcellular localization of 2-Methoxymethyl-1H-imidazole plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and RNA, influencing gene expression . Additionally, 2-Methoxymethyl-1H-imidazole can be found in the cytoplasm, where it interacts with various enzymes and proteins, affecting cellular metabolism and signaling pathways.
Propiedades
IUPAC Name |
2-(methoxymethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-8-4-5-6-2-3-7-5/h2-3H,4H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQTVZALNOJHNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567435 | |
| Record name | 2-(Methoxymethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102644-75-7 | |
| Record name | 2-(Methoxymethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methoxymethyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





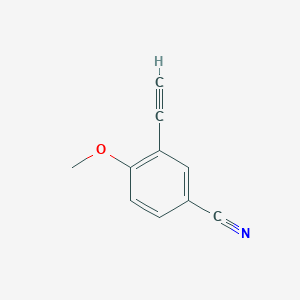

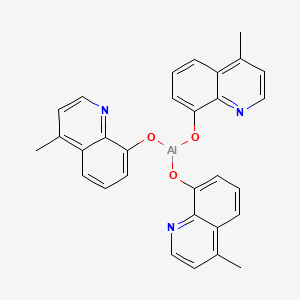
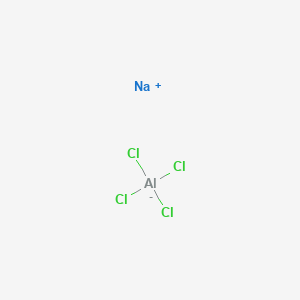



![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)

